2-ethoxy-N-(1,3-thiazol-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPQOZSPLANUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy N 1,3 Thiazol 2 Yl Benzamide and Its Analogues
Retrosynthetic Analysis of the 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Core Structure
A retrosynthetic approach to this compound logically disconnects the molecule at the robust amide bond. This primary disconnection (C-N bond cleavage) yields two key synthons: an electrophilic 2-ethoxybenzoyl derivative and a nucleophilic 2-aminothiazole (B372263).
The corresponding real-world starting materials for these synthons would be an activated 2-ethoxybenzoic acid (such as an acyl chloride, ester, or the acid itself in the presence of a coupling agent) and 2-aminothiazole. This strategy is the most direct and commonly employed method for the formation of N-heterocyclic amides.
A secondary set of disconnections can be considered within the 2-aminothiazole ring itself. The classic Hantzsch thiazole (B1198619) synthesis provides a powerful retrosynthetic pathway, breaking the thiazole down into a thiourea (B124793) or thioamide and an α-haloketone. This approach offers modularity, allowing for the synthesis of a wide array of substituted 2-aminothiazoles prior to their coupling with the benzoyl moiety.
Classical Synthetic Routes to N-(1,3-thiazol-2-yl)benzamides
The construction of the N-(1,3-thiazol-2-yl)benzamide scaffold is predominantly achieved through a convergent synthesis, where the two key fragments, the benzoyl group and the thiazole ring, are prepared separately and then joined.
Amidation Reactions and Coupling Strategies
The formation of the amide bond is the pivotal step in linking the two core fragments. The most common method involves the reaction of a 2-aminothiazole with an activated benzoic acid derivative. bohrium.com
One widely used approach is the Schotten-Baumann reaction, which typically involves the reaction of an amine with an acyl chloride under basic conditions. For instance, the synthesis of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide was achieved by refluxing 2-aminothiazole with 2,4-dichlorobenzoyl chloride in acetone (B3395972). nih.gov This method is effective but can be limited by the stability of the starting materials and the generation of stoichiometric amounts of hydrochloride waste.
Modern coupling reagents have become central to amide bond formation, offering milder reaction conditions and broader substrate scope. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net The use of titanium(IV) chloride (TiCl₄) has also been reported to mediate the direct amidation of carboxylic acids with amines, which could be applicable to the synthesis of these targets. nih.gov In a specific example, N-phenylbenzamide was synthesized in high yield by reacting benzoic acid and aniline (B41778) in the presence of TiCl₄ and pyridine. nih.gov
The following table summarizes representative amidation reactions for the synthesis of N-(1,3-thiazol-2-yl)benzamide analogues.
| Benzoyl Derivative | Amine | Coupling Agent/Conditions | Product | Yield | Reference |
| 2,4-Dichlorobenzoyl chloride | 2-Aminothiazole | Acetone, reflux | 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 72% | nih.gov |
| Benzoyl cyanide | 2-Aminothiazole | Solvent-free, 323 K | N-(1,3-thiazol-2-yl)benzamide | 90% | nih.govresearchgate.net |
| Benzoic acid | Aniline | TiCl₄, Pyridine, 85 °C | N-Phenylbenzamide | 98% | nih.gov |
| Benzoyl chloride | 5-Amino-2-ethoxy-1,3,4-thiadiazole | Triethylamine, Dioxane, 80 °C | N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | 55% | nih.gov |
Thiazole Ring Formation Approaches
Another classical approach is the Cook-Heilborn synthesis, where α-aminonitriles react with carbon disulfide or related reagents to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com While effective, these classical methods often require harsh conditions and the use of hazardous reagents.
More recent modifications have aimed to improve the efficiency and safety of these reactions. For instance, new thiazole derivatives have been synthesized by reacting substituted acetophenones with thiourea using various catalytic systems. researchgate.net A series of N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized through the heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. acarindex.com
Green Chemistry and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. bepls.comresearchgate.netbohrium.com This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact.
Microwave-Assisted Synthesis for this compound Analogues
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. bepls.comresearchgate.net This technology has been successfully applied to both the formation of the thiazole ring and the subsequent amidation.
For example, the synthesis of N-(1,3-thiazol-2-yl)benzamide has been reported using microwave irradiation, which offers a significant improvement over conventional heating methods. nih.govresearchgate.net Similarly, microwave-assisted one-pot synthesis of benzothiazole (B30560) libraries has been achieved through the cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in The synthesis of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide (B126) derivatives has also been accomplished under microwave irradiation. nih.gov
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Amidation | 2-Aminothiazole, Benzoyl cyanide | Microwave irradiation | Faster reaction, higher yield | nih.govresearchgate.net |
| Cyclocondensation | 2-Aminothiophenols, Aldehydes | Microwave, PIFA oxidant | One-pot, good yields | ias.ac.in |
| Thiazolidinone Synthesis | Multi-component | Microwave irradiation | Efficient synthesis | nih.gov |
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free reactions represents a significant advancement in green chemistry, minimizing the use of hazardous substances and simplifying purification processes. tandfonline.comresearchgate.netbohrium.com
Solvent-free amidation has been demonstrated by reacting amines with enol esters, such as vinyl benzoate, under neat conditions. tandfonline.comfigshare.com This method provides a clean and eco-friendly pathway for N-benzoylation. figshare.com Another approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, offering a rapid, solvent-free synthesis of amides. bohrium.com More recently, a solvent-free procedure for amide formation using various methoxysilanes as coupling agents has been reported, which proceeds in good to excellent yields without the need for an inert atmosphere. rsc.org
For the thiazole component, catalyst-free methods have also been developed. A simple and efficient protocol for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 has been reported, yielding the desired products in high yields. bepls.com
| Reaction Type | Reactants | Conditions | Yield | Advantages | Reference |
| Amidation | Amine, Vinyl benzoate | Solvent-free, magnetic stirring | Good | Eco-friendly, simple isolation | tandfonline.com |
| Amidation | Carboxylic acid, Urea | Boric acid, solvent-free, heating | Good | Rapid, solvent-free | bohrium.com |
| Amidation | Carboxylic acid, Amine | Methoxysilanes, solvent-free | Good to Excellent | Air and moisture tolerant | rsc.org |
| 2-Aminothiazole Synthesis | α-Diazoketones, Thiourea | PEG-400, 100 °C | 87-96% | Catalyst-free, high yield | bepls.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its analogues is critically dependent on the effective purification and isolation of both the final products and their preceding synthetic intermediates. The purity of the starting materials and the removal of by-products and unreacted reagents at each stage are essential for achieving high yields and ensuring the structural integrity of the subsequent compounds in the synthetic pathway. A variety of standard and advanced purification techniques are employed, tailored to the specific chemical properties of the compound at each step.
Purification of Intermediates:
The primary intermediates in the synthesis of the target compound are typically 2-ethoxybenzoic acid and 2-aminothiazole. The purity of these precursors directly impacts the efficiency and outcome of the final amidation reaction.
2-ethoxybenzoic acid: The synthesis of this intermediate often results in a crude product that requires significant purification. A common method involves a multi-step work-up procedure. For instance, after an initial reaction, the mixture can be quenched with an acid, followed by extraction with an organic solvent like dichloromethane (B109758) (CH2Cl2). google.com The combined organic layers are then dried using an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4), and concentrated. google.com Final purification is frequently achieved through column chromatography, using a solvent system like dichloromethane/methanol (CH2Cl2/CH3OH) to isolate the pure acid. google.com In large-scale preparations, purification may involve hydrolysis with a base like sodium hydroxide (B78521) (NaOH), followed by cooling and acidification with hydrochloric acid to precipitate the product as an oil. chemicalbook.com This oil is then separated, washed with water, and purified by distillation under reduced pressure to achieve high purity (e.g., 99.73%). chemicalbook.com
2-aminothiazole and its derivatives: The purification of 2-aminothiazole and related intermediates often involves recrystallization. For example, crude N-(2-aminothiazol) substituted aminobenzoates can be recrystallized from ethanol (B145695). ijcmas.com In cases where the product is polymeric, a method of dissolving the product in a solvent like dimethyl sulfoxide (B87167) (DMSO) and reprecipitating it from ethanol is effective. ijcmas.com For other substituted 2-aminothiazoles, synthesis may be followed by pouring the reaction mixture into water to precipitate the crude product, which is then collected and recrystallized from a suitable solvent like ethanol. ijcmas.com The monitoring of reaction completion and purity is often performed using Thin Layer Chromatography (TLC). nih.govjapsonline.com
Purification of Final Products:
The final N-thiazolylbenzamide compounds are typically solids at room temperature and are purified using methods appropriate for crystalline organic compounds. The choice of technique depends on the nature of the impurities present.
Filtration and Washing: In many syntheses of N-thiazolylbenzamide analogues, the crude product precipitates out of the reaction mixture upon cooling or after being poured into water or acidified water. mdpi.comnih.gov This solid is then collected by filtration. Subsequent washing with various solutions is a crucial step. For instance, washing with diluted hydrochloric acid, a saturated solution of sodium carbonate (Na2CO3), and brine is used to remove acidic and basic impurities. mdpi.com Washing with cold acetone has also been reported. nih.gov In the synthesis of an analogue, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the by-product dicyclohexylurea was removed by filtration over a sintered glass filter before the work-up of the filtrate. mdpi.com
Recrystallization: Recrystallization is one of the most powerful techniques for purifying solid final products. The choice of solvent is critical for obtaining high-purity crystals. Ethanol is a frequently cited solvent for the recrystallization of N-(1,3-thiazol-2-yl)benzamide and its analogues, yielding pure products with sharp melting points. japsonline.comnih.govnih.gov In one instance, colorless crystals of N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide were obtained by slow evaporation from an ethanol solution. nih.gov Ethyl acetate (B1210297) is another solvent used to obtain single crystals suitable for X-ray analysis. nih.gov
Column Chromatography: When simple filtration and recrystallization are insufficient to remove impurities, column chromatography is employed. This technique is highly effective for separating compounds with different polarities. For example, an ethoxylated amide intermediate was purified by thin-layer chromatography using a mobile phase of dichloromethane and acetone. google.com For N-(benzo[d]thiazol-2-yl)propanamide analogues, filtration through a short column chromatography column is sometimes sufficient. mdpi.com The progress and separation are typically monitored by TLC, often using a mobile phase like toluene:ethyl acetate (7:3). japsonline.com
The following tables summarize the purification techniques reported for key intermediates and analogues of this compound.
Table 1: Purification Techniques for Synthetic Intermediates
| Compound Name | Synthetic Step | Purification Method | Details | Reference |
|---|---|---|---|---|
| 2-ethoxybenzoic acid | Post-hydrolysis | Extraction, Drying, Column Chromatography | Extracted with CH2Cl2, dried over Na2SO4, separated on a column with CH2Cl2/CH3OH. | google.com |
| 2-ethoxybenzoic acid | Large-scale synthesis | Acidification, Separation, Washing, Distillation | Acidified with HCl to pH 4.5, organic layer separated, washed with water, and distilled under reduced pressure. | chemicalbook.com |
| N-(2-aminothiazol) substituted aminobenzoate | Final intermediate | Recrystallization | Crude product recrystallized from ethanol. | ijcmas.com |
Table 2: Purification Techniques for Final Products (Analogues)
| Compound Name | Purification Method | Solvents/Reagents | Observations | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Filtration, Washing, Column Chromatography | CH2Cl2, diluted HCl, Na2CO3, brine | Dicyclohexylurea by-product removed by filtration. Final product is a white solid. | mdpi.com |
| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | Filtration, Washing, Recrystallization | Acetone, Acidified cold water, Ethyl acetate | Poured into acidified water, solid filtered, washed with cold acetone, recrystallized from ethyl acetate. | nih.gov |
| N-(1,3-Thiazol-2-yl)benzamide | Recrystallization | Ethanol | Oily product purified by recrystallization. | nih.gov |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Ethoxy N 1,3 Thiazol 2 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
While specific experimental data for this exact compound is not publicly available, a detailed prediction of the expected spectra can be derived from the analysis of its structural components and closely related analogues, such as N-(1,3-thiazol-2-yl)benzamide and 2-ethoxybenzamide.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The signals from the ethoxy group, the benzoyl ring, and the thiazole (B1198619) ring would appear in characteristic regions of the spectrum. A key feature would be a broad singlet for the amide proton (N-H), with its chemical shift being sensitive to solvent and concentration.
The protons of the ethoxy group are expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of ethyl group spin-spin coupling. The four protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns due to their differing chemical environments and coupling interactions. The two protons on the thiazole ring are expected to appear as doublets.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide NH | ~12.3 | broad singlet | - |
| Benzoyl H-6 | ~7.9 | doublet of doublets | ~7.8, 1.8 |
| Benzoyl H-4 | ~7.6 | doublet of triplets | ~7.8, 1.8 |
| Thiazole H-4' | ~7.5 | doublet | ~3.6 |
| Thiazole H-5' | ~7.2 | doublet | ~3.6 |
| Benzoyl H-5 | ~7.2 | triplet | ~7.8 |
| Benzoyl H-3 | ~7.1 | doublet | ~7.8 |
| Ethoxy OCH₂ | ~4.2 | quartet | ~7.0 |
Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.
¹³C NMR Spectral Analysis and Chemical Shift Assignment
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~164.5 |
| Thiazole C-2' | ~158.0 |
| Benzoyl C-2 | ~156.0 |
| Thiazole C-4' | ~138.0 |
| Benzoyl C-6 | ~133.0 |
| Benzoyl C-4 | ~131.0 |
| Benzoyl C-1 | ~122.0 |
| Benzoyl C-5 | ~121.0 |
| Thiazole C-5' | ~115.0 |
| Benzoyl C-3 | ~113.0 |
| Ethoxy OCH₂ | ~64.0 |
Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons on the benzoyl ring (H-3/H-4, H-4/H-5, H-5/H-6), the coupled protons on the thiazole ring (H-4'/H-5'), and the ethoxy protons (OCH₂/CH₃).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the signal for the ethoxy CH₂ protons would correlate with the ethoxy C-atom signal at ~64.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the different fragments of the molecule. Key HMBC correlations would be expected from the amide proton (NH) to the carbonyl carbon (C=O) and the thiazole C-2'. The ethoxy CH₂ protons should show a correlation to the benzoyl C-2, confirming the position of the ethoxy group.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the precise molecular formula of this compound. By measuring the mass of the molecular ion with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₂H₁₂N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated as follows:
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|
This value allows for the unambiguous confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" that can confirm the identity of the compound and elucidate its structure.
The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the amide bond and fragmentation of the ethoxy and thiazole moieties. A common fragmentation pathway for benzamides involves the loss of the group attached to the nitrogen, leading to a stable benzoyl cation. researchgate.net
Predicted Major Fragment Ions in MS/MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 249.07 | [M+H]⁺ (Protonated Molecular Ion) | - |
| 149.02 | [2-ethoxybenzoyl cation]⁺ | Cleavage of the amide C-N bond. |
| 121.03 | [benzoyl cation with loss of C₂H₄]⁺ | Loss of ethene from the 2-ethoxybenzoyl cation. |
| 100.00 | [2-aminothiazole]⁺ | Cleavage of the amide C-N bond with charge retention on the thiazole fragment. |
| 105.03 | [benzoyl cation]⁺ | A common fragment in benzamide (B126) mass spectra. youtube.com |
The fragmentation pattern provides confirmatory evidence for the connectivity of the benzoyl and thiazole rings through the amide linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. While the specific IR spectrum for this compound is not publicly available, analysis of its congeners, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide and 3-acetoxy-2-methyl-N-(1,3-thiazol-2-yl)benzamide, provides a clear indication of the characteristic absorption bands expected for this class of compounds. researchgate.netmdpi.com
The key functional groups in this compound are the secondary amide linkage (-CONH-), the ethoxy group (-OCH2CH3), the thiazole ring, and the benzene ring. The amide group gives rise to several characteristic vibrations. The N-H stretching vibration is typically observed as a sharp band in the region of 3120-3180 cm⁻¹. mdpi.com The amide I band, which is primarily due to the C=O stretching vibration, is expected as a strong absorption in the range of 1670-1690 cm⁻¹. mdpi.com The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, appears in the region of 1500-1550 cm⁻¹.
The aromatic and heteroaromatic rings also produce distinct signals. The aromatic C=C stretching vibrations of the benzoyl and thiazole rings are expected in the 1400–1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethoxy group would be found just below 3000 cm⁻¹. The C-O-C stretching of the ethoxy group would likely produce a strong band in the 1050-1250 cm⁻¹ range.
Table 1: Expected IR Absorption Bands for this compound Based on Congener Data.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretch | 3120 - 3180 | mdpi.com |
| Amide C=O | Stretch (Amide I) | 1670 - 1690 | mdpi.com |
| Amide N-H bend / C-N stretch | Mixed (Amide II) | 1500 - 1550 | japsonline.com |
| Aromatic C=C | Stretch | 1400 - 1600 | mdpi.com |
| Thiazole C=N | Stretch | 1597 - 1599 | mdpi.com |
| Ether C-O-C | Asymmetric Stretch | ~1250 |
Single-Crystal X-ray Diffraction Analysis of this compound and its Congeners
While a crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic data exists for its close congeners. These structures provide profound insight into the molecular conformation, intermolecular interactions, and crystal packing preferences of this family of compounds. The analysis of N-(1,3-thiazol-2-yl)benzamide and its substituted analogues, such as the 2-fluoro and 2,4-dichloro derivatives, reveals highly conserved structural motifs. nih.govnih.govnih.gov
Crystal System and Space Group Determination
The N-(1,3-thiazol-2-yl)benzamide congeners predominantly crystallize in the monoclinic system. The most frequently observed space group is the centrosymmetric P2₁/c. nih.govnih.gov However, polymorphism—the ability of a compound to crystallize in more than one form—is a known feature of this scaffold. The parent compound, N-(1,3-thiazol-2-yl)benzamide, is known to have at least three polymorphs. Polymorph I crystallizes in the P2₁/c space group, while Polymorph II is found in the C2/c space group. mdpi.com A third polymorph (Polymorph III) crystallizes in the non-centrosymmetric space group Pc with four independent molecules in the asymmetric unit (Z' = 4), highlighting the complex crystallographic landscape of these molecules. mdpi.com
Table 2: Crystallographic Data for N-(1,3-thiazol-2-yl)benzamide and its Congeners.
| Compound | Formula | Crystal System | Space Group | Z' | Reference |
|---|---|---|---|---|---|
| N-(1,3-Thiazol-2-yl)benzamide (I) | C₁₀H₈N₂OS | Monoclinic | P2₁/c | 1 | nih.govmdpi.com |
| N-(1,3-Thiazol-2-yl)benzamide (II) | C₁₀H₈N₂OS | Monoclinic | C2/c | 1 | mdpi.com |
| N-(1,3-Thiazol-2-yl)benzamide (III) | C₁₀H₈N₂OS | Monoclinic | Pc | 4 | mdpi.com |
| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | Monoclinic | P2₁/c | 1 | nih.govresearchgate.net |
Molecular Conformation and Dihedral Angles
Table 3: Key Dihedral Angles in N-(1,3-thiazol-2-yl)benzamide Congeners (°).
| Compound | Phenyl Ring vs. Amide Plane | Thiazole Ring vs. Amide Plane | Phenyl Ring vs. Thiazole Ring | Reference |
|---|---|---|---|---|
| N-(1,3-Thiazol-2-yl)benzamide | - | - | 43.6 | nih.gov |
| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | 35.28 | 10.14 | - | nih.gov |
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
A dominant and highly conserved feature in the crystal structures of N-(1,3-thiazol-2-yl)benzamide congeners is the formation of centrosymmetric dimers via intermolecular hydrogen bonds. nih.gov This interaction occurs between the amide N-H group of one molecule and the more basic thiazole ring nitrogen (N1) of a neighboring molecule. This robust N-H···N hydrogen bond results in a characteristic R²₂(8) graph-set motif, which acts as a reliable supramolecular synthon for this class of compounds. nih.govmdpi.com
In addition to this primary interaction, weaker intermolecular forces play a significant role in stabilizing the crystal lattice. In the structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, weak C-H···O hydrogen bonds are observed, where a thiazole C-H group donates to the carbonyl oxygen of an adjacent dimer, linking the dimers into chains. nih.gov
Crystal Packing and Supramolecular Assembly
The supramolecular assembly of these compounds is dictated by the interplay of the strong N-H···N hydrogen bonds and weaker secondary interactions. The primary structural motif is the hydrogen-bonded dimer. These robust dimers then serve as the fundamental building blocks that are further assembled into higher-order structures.
The specific arrangement of these dimers determines the final crystal packing. For example, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the combination of N-H···N dimers and linking C-H···O interactions generates two-dimensional sheets that lie parallel to the (100) crystal plane. nih.gov In the case of the 2,4-dichloro derivative, the combination of hydrogen-bonded dimers and π-π stacking interactions also leads to a well-defined three-dimensional architecture. nih.gov The existence of polymorphism, as seen in the parent compound, demonstrates that subtle variations in crystallization conditions can lead to different dimer arrangements (e.g., related by an inversion center in Polymorph I versus a two-fold rotation in Polymorph II) and consequently, distinct crystal packing and properties. mdpi.com The study of these supramolecular assemblies is crucial for understanding the solid-state properties of these materials.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(1,3-Thiazol-2-yl)benzamide |
| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide |
| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide |
| N-(benzo[d]thiazol-2-yl)-nitrobenzamide |
Computational Chemistry Approaches to 2 Ethoxy N 1,3 Thiazol 2 Yl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
No published data is currently available.
Geometry Optimization and Vibrational Analysis
No published data is currently available.
HOMO-LUMO Energy Gap and Chemical Reactivity
No published data is currently available.
Electrostatic Potential Surfaces
No published data is currently available.
Conformational Analysis and Energy Landscapes of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide
No published data is currently available.
Potential Energy Surface Scans
No published data is currently available.
Intramolecular Hydrogen Bonding and Conformational Preferences
No published data is currently available.
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are powerful computational tools for identifying and characterizing chemical bonds and noncovalent interactions within a molecule. For derivatives of N-(1,3-thiazol-2-yl)benzamide, these analyses have revealed intricate networks of intramolecular interactions that dictate the molecule's preferred conformation. researchgate.netresearchgate.net
In the parent compound, N-(1,3-thiazol-2-yl)benzamide, studies have shown the presence of noncovalent interactions that contribute to its conformational stability. researchgate.netresearchgate.net The introduction of a 2-ethoxy group in this compound is expected to introduce additional noncovalent interactions. These can be systematically studied using QTAIM and NCI plot analysis.
Key Research Findings:
Intramolecular Hydrogen Bonds: The presence of the amide (NH) and carbonyl (C=O) groups, along with the thiazole (B1198619) ring, allows for the formation of intramolecular hydrogen bonds. The ethoxy group can also participate in weak C-H···O or C-H···N interactions.
NCI Plot Analysis: NCI plots, which visualize noncovalent interactions, would likely show surfaces corresponding to weak van der Waals interactions, stronger hydrogen bonds, and potential steric repulsion, particularly around the bulky ethoxy group.
Below is a hypothetical data table illustrating the types of bond critical points (BCPs) and their properties that would be expected from a QTAIM analysis of this compound.
| Interaction Type | Bond Path Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| Hydrogen Bond | N-H···N(thiazole) | 0.025 | 0.085 |
| Hydrogen Bond | C-H···O(ethoxy) | 0.010 | 0.030 |
| van der Waals | C(phenyl)···S(thiazole) | 0.005 | 0.015 |
This table is illustrative and contains hypothetical data based on typical values for such interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility, the influence of solvent on its structure, and its interaction with biological macromolecules. For related N-(benzo[d]thiazol-2-yl)benzamide derivatives, MD simulations have been employed to understand the stability of protein-ligand complexes. researchgate.net
Detailed Research Findings:
Conformational Dynamics: MD simulations can reveal the different conformations that this compound can adopt in solution. The dihedral angles between the phenyl and thiazole rings are key parameters that would be monitored during a simulation to understand the molecule's flexibility.
Solvent Effects: The behavior of the molecule can change significantly in different solvents. MD simulations in explicit solvent (e.g., water) can show how solvent molecules arrange themselves around the solute and how they mediate intramolecular and intermolecular interactions. The ethoxy group, with its ether oxygen, can form hydrogen bonds with water molecules, affecting the molecule's solubility and dynamic behavior.
Binding to Biological Targets: If the biological target of this compound is known, MD simulations can be used to study the stability of the ligand-protein complex. The simulations can provide insights into the key interactions that stabilize the binding pose and the role of water molecules in the binding site.
The following table presents a hypothetical summary of results from an MD simulation of this compound in a water box.
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Average Root Mean Square Deviation (RMSD) | 1.5 Å |
| Average Radius of Gyration (Rg) | 4.2 Å |
| Number of Water Molecules within 3 Å of Solute | ~25 |
This table is illustrative and contains hypothetical data.
In Silico ADME Prediction for Early Stage Compound Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery. Computational models are used to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. Numerous studies have demonstrated the utility of in silico ADME prediction for various classes of compounds, including those with benzamide (B126) and thiazole scaffolds. mdpi.comnih.govnih.govfrontiersin.orgscispace.com
Detailed Research Findings:
Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. The physicochemical properties of this compound, such as its molecular weight, logP, and polar surface area, are key determinants of its absorption characteristics.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand how the compound will be distributed throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed. The ethoxy group could be a potential site of metabolism (O-dealkylation).
Excretion: The predicted clearance and half-life of the compound provide an indication of how long it will remain in the body.
A summary of predicted ADME properties for this compound is presented in the table below.
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Blood-Brain Barrier (BBB) Penetration | Low |
| CYP2D6 Inhibitor | Unlikely |
| CYP3A4 Inhibitor | Unlikely |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 |
| Polar Surface Area (PSA) | ~70 Ų |
This table contains predicted values based on the general properties of similar molecules and is for illustrative purposes.
Structure Activity Relationship Sar Studies Within the 2 Ethoxy N 1,3 Thiazol 2 Yl Benzamide Scaffold
Impact of Substituents on the Benzamide (B126) Ring on Biological Activity
The benzamide ring is a critical component of the scaffold, and its substitution pattern significantly influences the compound's interaction with biological targets. Studies on analogous N-(thiazol-2-yl)-benzamide series, particularly as antagonists for the Zinc-Activated Channel (ZAC), have provided substantial insight into these relationships.
The position and nature of substituents on the phenyl ring dictate the antagonist potency. For instance, research has shown that specific substitutions can dramatically alter activity. Halogen substituents, such as fluorine, chlorine, and bromine, have been explored at various positions. A 3-fluoro substitution, for example, was found to be compatible with potent activity in certain analogs. mdpi.com The introduction of bulky groups can also be favorable; a 3-fluoro-4-methyl substitution on the benzamide ring was well-tolerated. mdpi.com
In contrast, other modifications can be detrimental to activity. The addition of a 5-bromo and 2-chloro substitution pattern on the benzamide moiety has been identified in a novel ZAC antagonist, indicating that multiple halogenation can be a viable strategy. researchgate.net However, the replacement of a benzamide moiety with other aromatic systems, such as a thiophene carboxamide, has been shown to abolish the desired biological activity in some contexts. mdpi.com The lipophilicity and electronic properties of the substituents play a key role; for example, an aromatic 6-hydroxy group can paradoxically increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl group, effectively masking its polarity. nanobioletters.com
The table below summarizes the effects of various substituents on the benzamide ring on the antagonist activity at the ZAC, based on a lead compound (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester). mdpi.com
| Compound ID | Benzamide Ring Substituent | % Inhibition at 10 µM (1 mM Zn²⁺) |
| Lead Cpd. | 5-bromo-2-chloro | 84 ± 3 |
| 4a | 4-methoxy | 23 ± 6 |
| 4c | 3-fluoro-4-methyl | 89 ± 2 |
| 4f | 2,4-dichloro | 55 ± 4 |
| 4j | 4-nitro | 14 ± 4 |
| 5a | 3-fluoro | 92 ± 2 |
| 5b | 4-fluoro | 51 ± 8 |
| 5d | 4-(trifluoromethyl) | 48 ± 5 |
| 5g | 3,5-bis(trifluoromethyl) | 81 ± 2 |
Data sourced from functional characterization studies of N-(thiazol-2-yl)-benzamide analogs. mdpi.com
These findings highlight that the electronic landscape and steric profile of the benzamide ring are key determinants of biological function, allowing for fine-tuning of activity through targeted substitutions.
Role of Modifications on the Thiazole (B1198619) Ring System
The 1,3-thiazole ring serves as a crucial linker and recognition element. Its structural integrity and substitution pattern are vital for maintaining biological activity. Modifications at the 4- and 5-positions of the thiazole ring have been systematically investigated to probe their importance. researchgate.net
Studies have demonstrated that the thiazole ring itself is essential. Replacing it with a simple phenyl ring leads to a complete loss of antagonist activity at the ZAC, underscoring its role in target binding. mdpi.com The nature of the substituents at the C4 and C5 positions significantly modulates this activity. Small, lipophilic groups are generally preferred. For instance, a methyl group at the C4 position is often found in active compounds. mdpi.com The presence of a 4-(tert-butyl) group on the thiazole ring has also been associated with potent antagonism. mdpi.com
Conversely, introducing large or polar groups can be detrimental. For example, analogs with a 4-phenylthiazole moiety or those bearing a carboxylic acid ethyl ester at the C4 position show markedly reduced or no activity. mdpi.com This suggests that steric hindrance and polarity in this region interfere with the optimal binding orientation.
The following table illustrates the impact of thiazole ring modifications on ZAC antagonist activity. mdpi.com
| Compound ID | Thiazole Ring Substituent(s) | % Inhibition at 10 µM (1 mM Zn²⁺) |
| 2b | 4-(tert-butyl) | 94 ± 1 |
| 2d | 4-methyl-5-(ethyl ester) | 84 ± 3 |
| 3a | Unsubstituted | 47 ± 7 |
| 3b | 4,5-dimethyl | 82 ± 3 |
| 3d | 4-phenyl | 5 ± 4 |
| 3f | 5-(tert-butyl)-4-methyl | 90 ± 2 |
| 3h | 4-(carboxylic acid ethyl ester) | 12 ± 8 |
Data derived from studies on N-(thiazol-2-yl)-benzamide analogs. mdpi.com
These SAR trends indicate that the thiazole ring requires specific, generally compact and non-polar, substituents at the C4 and C5 positions to maintain or enhance biological activity.
Influence of the Ethoxy Group Position and Modifications
The 2-ethoxy group on the benzamide ring is poised to exert a significant influence on the molecule's conformation and physicochemical properties. While direct SAR studies on modifying this specific ethoxy group within the title compound are not extensively documented, the role of ortho-alkoxy substituents in similar benzamide structures provides valuable insights.
An ortho-alkoxy group can influence activity through several mechanisms:
Steric Effects: The ethoxy group at the C2 position introduces steric bulk, which can restrict the rotation around the amide bond. This conformational constraint may lock the molecule into a bioactive conformation, favoring binding to its target. The formation of highly directional hydrogen bonding networks has been observed in structures containing ortho-alkoxy-benzamide moieties. researchgate.net
Intramolecular Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming an intramolecular hydrogen bond with the amide proton. This interaction can rigidify the molecule's structure and affect its lipophilicity and membrane permeability. nanobioletters.com
Target Interaction: The alkoxy group can occupy a specific binding pocket within the target protein. nih.gov In such cases, the size and nature of the alkoxy group (e.g., methoxy vs. ethoxy vs. benzyloxy) would be critical for optimizing van der Waals interactions and maximizing potency.
Modification of the ethoxy group, such as altering its length (e.g., to methoxy or propoxy) or replacing it with other functionalities, would systematically probe these effects. For example, shortening the chain to a methoxy group might alter the conformational bias, while replacing it with a non-hydrogen bond accepting group could reveal the importance of intramolecular hydrogen bonding.
Bioisosteric Replacements in the Thiazolyl-Benzamide Framework
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and metabolic stability. In the broader thiazolyl-benzamide framework, this approach has been successfully applied to various parts of the molecule.
A notable example is the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring on a distal part of a (5-benzylthiazol-2-yl)benzamide scaffold. nih.govmdpi.com This modification led to a significant enhancement in anticancer activity. nih.gov Specifically, the tetrazole-containing compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide was found to be highly cytotoxic at nanomolar concentrations toward various tumor cell lines. nih.govmdpi.com This success demonstrates that tetrazoles can serve as effective bioisosteres for triazoles in this chemical space, likely by modulating electronic properties and metabolic stability.
The amide bond itself is a common target for bioisosteric replacement to improve pharmacokinetic properties. Heterocyclic rings are frequently employed as amide isosteres because they can mimic the hydrogen bonding properties and geometry of the amide bond while offering greater metabolic stability. nih.govnih.gov Common five-membered ring heterocycles used as amide bioisosteres include:
1,2,3-Triazoles
Oxadiazoles
Imidazoles
Tetrazoles
For example, the replacement of an amide bond with a 1,2,4-oxadiazole has been shown to yield equipotent compounds with improved in-vitro metabolic stability in other molecular scaffolds. nih.gov The application of such strategies to the 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide core could yield novel analogs with superior drug-like properties.
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design (LBDD) methods are invaluable for guiding the design of new analogs. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to this approach.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. For the this compound scaffold, a pharmacophore model could be generated based on a set of known active and inactive analogs. This model would typically include features such as:
An aromatic ring feature for the benzamide phenyl group.
A hydrogen bond donor corresponding to the amide N-H.
A hydrogen bond acceptor for the amide C=O.
A hydrophobic/aromatic feature for the thiazole ring.
Potentially a hydrogen bond acceptor feature for the ethoxy oxygen.
Once validated, this pharmacophore model can be used to screen virtual compound libraries to identify novel molecules with diverse core structures that fit the required spatial arrangement of features.
Complementing this, 3D-QSAR studies can provide a quantitative correlation between the physicochemical properties of the molecules and their biological activity. By mapping electrostatic, steric, and hydrophobic fields around an aligned set of molecules, 3D-QSAR models can generate contour maps that indicate regions where positive or negative charge, steric bulk, or hydrophobicity would be favorable or unfavorable for activity. These models offer predictive power and provide detailed insights for optimizing substituents on the benzamide and thiazole rings.
Pharmacological Profiling and Molecular Mechanism of Action Preclinical Focus
In Vitro Receptor and Enzyme Binding Assays for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide and Analogues
Glucokinase (GK) Activation Studies
The N-benzothiazol-2-yl benzamide (B126) scaffold has been identified as a promising starting point for the development of allosteric glucokinase (GK) activators. japsonline.com GK plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. researchgate.net In vitro studies have demonstrated that certain derivatives of this class can significantly enhance the catalytic activity of human GK. For instance, specific synthesized analogues have been shown to increase GK activation by approximately 2.0-fold compared to control conditions in in vitro assays. japsonline.com These assays typically measure GK activity in a final volume of 2,000 µl containing essential components such as dextrose, ATP, and the test compound at a concentration of 10 µM. japsonline.com The findings from these in vitro assays are often supported by molecular docking studies, which predict the binding interactions of these derivatives within the allosteric site of the GK protein. japsonline.com While direct studies on this compound are not extensively reported, the activity of its analogues suggests that this chemical class possesses the potential for GK activation.
Further research into novel N-thiazolyl benzamides has led to the identification of potent and orally bioavailable GK activators. nih.gov For example, the compound 3-Isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide was identified as a novel GK activator through the removal of an aniline (B41778) structure from a prototype lead and the incorporation of alkoxy or phenoxy substituents. nih.gov Another study identified 3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide as a potent glucokinase activator with an EC50 of 27 nM, which led to a 2.16-fold increase in glucose uptake. acs.org
Table 1: Glucokinase Activation by Benzamide Analogues
| Compound ID | Modification | GK Activation Fold (vs. Control) | Concentration |
|---|---|---|---|
| Analogue 6 | N-benzothiazol-2-yl benzamide derivative | ~2.0 | 10 µM |
Note: Data is based on studies of N-benzothiazol-2-yl benzamide analogues, not the specific title compound.
P2X3 Receptor Antagonism and Purinergic Signaling Modulation
The purinergic P2X3 receptor, an ATP-gated ion channel, is a validated target for the treatment of chronic cough. nih.gov While numerous potent P2X3 antagonists have been discovered, specific data on the direct interaction of this compound with the P2X3 receptor is not prominently available in the current literature. nih.gov The research in this area has largely focused on other heterocyclic scaffolds, such as quinazolinones, as potent P2X3 receptor antagonists. nih.gov The structure-activity relationship (SAR) studies of these compounds have led to the discovery of highly potent antagonists with nanomolar activity. nih.gov Future screening of N-(1,3-thiazol-2-yl)benzamide libraries against the P2X3 receptor could reveal potential activity within this chemical class.
Zinc-Activated Channel (ZAC) Antagonism and Cys-loop Receptor Interactions
A significant breakthrough in the pharmacological understanding of N-(thiazol-2-yl)-benzamide analogues comes from their identification as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.govsemanticscholar.org ZAC is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.govsemanticscholar.org A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govsemanticscholar.org
Subsequent functional characterization of 61 analogues, expressed in Xenopus oocytes and studied using two-electrode voltage clamp electrophysiology, identified compounds with potent ZAC inhibition, with IC50 values in the range of 1–3 μM. nih.govsemanticscholar.org One notable analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist. nih.govsemanticscholar.org TTFB demonstrated roughly equipotent antagonism of Zn+- and H+-evoked ZAC signaling and of spontaneous ZAC activity. nih.govsemanticscholar.org The slow onset of its channel block suggests a state-dependent inhibition mechanism. nih.govsemanticscholar.org Importantly, TTFB showed no significant agonist, antagonist, or modulatory activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM, highlighting its selectivity for ZAC. nih.govsemanticscholar.orgresearchgate.net The antagonism by these N-(thiazol-2-yl)-benzamide analogues is largely non-competitive and they are believed to act as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor. nih.govsemanticscholar.orgresearchgate.net
Table 2: ZAC Antagonistic Activity of N-(thiazol-2-yl)-benzamide Analogues
| Compound | Structure | IC50 (µM) | Antagonism Type | Selectivity |
|---|---|---|---|---|
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | N-(thiazol-2-yl)-benzamide analogue | Not specified | Non-competitive | Not specified |
Urease Enzyme Inhibition
Derivatives of N-(1,3-thiazol-2-yl)benzamide have been synthesized and evaluated as inhibitors of the urease enzyme. nih.gov Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govnih.govmdpi.com A series of bi-heterocyclic benzamides, which combine the N-(1,3-thiazol-2-yl)benzamide core with an oxadiazole scaffold, have demonstrated good inhibitory potential against urease in vitro. nih.gov Molecular docking studies of these compounds have shown favorable binding energies and interactions within the active site of the urease enzyme. nih.gov For example, one of the synthesized compounds, 7h, exhibited a good binding energy value of -8.40 kcal/mol. nih.gov This suggests that the N-(1,3-thiazol-2-yl)benzamide scaffold can serve as a template for designing novel urease inhibitors. nih.gov
DprE1 Inhibition in Mycobacterial Systems
Decaprenylphosphoryl-β-D-ribose 2-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tubercular drugs. vlifesciences.comnih.gov While direct evidence for this compound as a DprE1 inhibitor is lacking, related benzothiazole (B30560) derivatives have been investigated for this activity. vlifesciences.comnih.gov For instance, benzothiazolylpyrimidine-5-carboxamide derivatives have been synthesized and shown to be potentially active against Mycobacterium tuberculosis (H37Rv). nih.gov The covalent inhibition of DprE1 by nitrobenzothiazinones (BTZ) is a well-established mechanism, and nitrobenzamides are considered a structural simplification of BTZs. nih.gov This suggests that the broader benzothiazole and related thiazole-containing amide scaffolds are of interest for targeting DprE1. vlifesciences.comnih.gov
Cell-Based Assays for Preclinical Efficacy Assessment
The preclinical evaluation of N-(1,3-thiazol-2-yl)benzamide analogues has been supported by various cell-based assays. For the characterization of ZAC antagonists, a stable ZAC-HEK293 cell line was developed. nih.gov This cell line was utilized in a fluorescence-based membrane potential (FMP) assay to screen a compound library. nih.gov The assay measured the ability of compounds to inhibit the increase in fluorescence caused by ZAC activation with an agonist like Cu2+. nih.gov
In the context of glucokinase activation, in vitro GK assays are performed using purified GK enzyme, and the activation is measured spectrophotometrically at 340 nm. japsonline.com These assays are crucial for determining the fold activation of GK by the test compounds compared to a control. japsonline.com
For urease inhibition studies, in vitro screening of the compounds is conducted against the urease enzyme, and the inhibitory potentials are determined. nih.gov These results are often complemented by chemo-informatics analysis to ensure the compounds adhere to principles like Lipinski's rule of five. nih.gov
Antimicrobial Activity against Specific Pathogens (Bacterial and Fungal Strains)
No studies detailing the in vitro antimicrobial activity of this compound against specific bacterial or fungal pathogens were found. Consequently, no data on minimum inhibitory concentrations (MICs) or zones of inhibition can be presented.
In Vitro Anti-inflammatory Mechanisms
There is no available research on the in vitro anti-inflammatory mechanisms of this compound. Studies investigating its effects on key inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), have not been published.
Antiproliferative Effects on Cancer Cell Lines
Specific data on the antiproliferative or cytotoxic effects of this compound against any cancer cell lines are absent from the scientific literature. Therefore, no data, including IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, can be reported.
Molecular Docking and Protein-Ligand Interaction Analysis
Identification of Binding Sites and Key Interactions
Without any published molecular docking studies, the potential protein targets, binding sites, and key amino acid interactions for this compound remain unidentified.
Quantitative Binding Affinity Predictions
No quantitative predictions of binding affinity, such as binding energy values (kcal/mol) or inhibition constants (Ki), for the interaction of this compound with any biological target have been reported.
Target Validation and Mechanistic Elucidation through Biochemical Pathways
Due to the absence of primary research on its biological activity and molecular targets, there is no information available on the validation of any specific targets for this compound. Furthermore, its mechanism of action and influence on any biochemical pathways have not been elucidated.
Advanced Derivatives and Future Research Directions
Design and Synthesis of Novel Hybrid Molecules Incorporating the 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Moiety
The strategy of creating hybrid molecules involves chemically linking two or more pharmacophores to develop a single molecule with potentially enhanced affinity, greater efficacy, or a dual mode of action. rsc.org This approach is a cornerstone in the development of new drugs. rsc.org The this compound moiety is an attractive scaffold for such hybridization due to the known diverse biological activities of both thiazole (B1198619) and benzamide (B126) rings. researchgate.netexlibrisgroup.com
Researchers have successfully synthesized novel hybrid compounds by combining the thiazole-benzamide core with other heterocyclic systems like benzimidazoles, imidazoles, and 1,2,3-triazoles. researchgate.net For instance, a series of 1,3-thiazole linked 1,2,3-triazole derivatives were designed and synthesized, with molecular docking studies indicating potential interactions with the GABA-A receptor. researchgate.net Another approach involves the synthesis of 2-phenoxy-N-phenylacetamide hybrids incorporating thiazole scaffolds. exlibrisgroup.com The synthesis of these hybrids often involves multi-step reactions, beginning with the formation of the core thiazol-2-yl benzamide structure, followed by the addition of other molecular fragments. nih.govnih.gov The development of efficient conjugate chemistry is crucial for improving the quality and effectiveness of these hybrid drugs. rsc.org
The design of these molecules is often guided by the structural features of known active compounds. For example, modifications on the thiazole ring of N-(thiazol-2-yl)-benzamide analogs have been shown to significantly impact their activity as antagonists of the Zinc-Activated Channel (ZAC). nih.gov Similarly, derivatization of the phenyl ring has been explored to optimize biological activity. nih.gov These studies provide a rational basis for the design of new hybrids with desired therapeutic properties.
Prodrug Strategies for Enhanced Pharmacological Properties
Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. While specific research on prodrugs of this compound is not extensively documented in the public domain, general principles of prodrug design can be applied to this scaffold.
A common approach involves the modification of key functional groups. For the this compound scaffold, the secondary amide (-NH-) linkage is a prime site for chemical modification to create a prodrug. Ester or carbamate (B1207046) linkages could be introduced at this position, which would be designed to be cleaved in vivo by metabolic enzymes to release the active parent compound. For example, the hydroxyethyl (B10761427) side chain on a similar thiazole-containing intermediate, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, provides a handle for such chemical modifications. mdpi.com
Exploration of this compound as a Scaffold for Emerging Therapeutic Areas
The versatility of the thiazolyl-benzamide scaffold has led to its investigation in a variety of therapeutic areas beyond its initial applications. The ability to readily synthesize a diverse library of derivatives allows for screening against a wide range of biological targets.
One significant area of exploration is in metabolic disorders. A series of novel thiazol-2-yl benzamide derivatives were synthesized and evaluated as potential glucokinase (GK) activators for the treatment of type 2 diabetes. nih.gov Several compounds in this series displayed good in vitro GK activation and demonstrated antidiabetic activity in oral glucose tolerance tests. nih.gov
Another promising therapeutic area is in the modulation of ion channels. N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov The lead compound and its optimized analog were shown to be selective negative allosteric modulators of ZAC, suggesting their potential as pharmacological tools to study the physiological roles of this channel. nih.gov The discovery of these ZAC antagonists opens up possibilities for treating conditions where this channel is implicated.
Furthermore, the core benzothiazole (B30560) structure, closely related to the thiazole in the title compound, is found in drugs with a wide range of applications, including neuroprotective agents like Riluzole and immunosuppressants like Frentizole. mdpi.com This suggests that derivatives of this compound could also be explored for neurological and immunological disorders.
Development of High-Throughput Screening (HTS) Assays for Compound Optimization
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets. The development of robust and reliable HTS assays is essential for the optimization of lead compounds like this compound.
HTS assays are designed to be automated and miniaturized, allowing for the testing of thousands of compounds per day. The specific type of assay depends on the biological target of interest. For example, if optimizing derivatives for activity against a specific enzyme, a biochemical assay measuring enzyme inhibition or activation would be developed. researchgate.net For instance, to identify inhibitors of thyroperoxidase (TPO), the Amplex UltraRed-TPO (AUR-TPO) assay was developed for HTS. nih.gov This assay was used to screen the ToxCast chemical libraries to find potential TPO inhibitors. nih.gov
If the target is a receptor or ion channel, cell-based assays are often employed. These assays can measure changes in cellular signaling pathways, ion flux, or gene expression in response to compound treatment. Phenotypic screening, a type of HTS that measures changes in cell morphology or function, has also been used to identify compounds with broad-spectrum anti-infective activity. unimore.it
The data generated from HTS campaigns is used to establish structure-activity relationships (SAR), guiding medicinal chemists in the design and synthesis of more potent and selective analogs of the initial hit compound. The process is iterative, with newly synthesized compounds being fed back into the HTS assay for further evaluation.
Application of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery for Thiazolyl-Benzamides
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. researchgate.netijettjournal.org These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.gov
For thiazolyl-benzamides, AI and ML can be applied in several ways. In the early stages, AI algorithms can analyze biological and chemical data to identify and validate novel drug targets for which this scaffold might be suitable. researchgate.net Once a target is identified, ML models can be used for virtual screening of large compound libraries to prioritize molecules for synthesis and biological testing, thereby saving time and resources. nih.gov
In the lead optimization phase, ML models can predict the physicochemical properties, biological activity, and potential toxicity of novel thiazolyl-benzamide derivatives before they are synthesized. nih.gov Generative AI models can even design entirely new molecules with desired properties, built around the core this compound scaffold. nih.govcrimsonpublishers.com For example, machine learning, combined with chemoinformatic tools, has been successfully used to select compounds for further evaluation from HTS campaigns and to guide the design of new lead compounds. unimore.it The integration of AI and ML into the drug discovery pipeline for thiazolyl-benzamides holds the promise of accelerating the development of new and more effective medicines. ijettjournal.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via amidation using 2-ethoxybenzoyl chloride and 2-aminothiazole in dichloromethane with triethylamine as a base. Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves extraction with ethyl acetate, drying with MgSO₄, and crystallization from methanol . Optimal conditions include room temperature, 4-hour stirring, and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies purity and functional groups. Single-crystal X-ray diffraction (e.g., Rigaku Pilatus diffractometer) resolves the structure, with refinement via SHELXL. Key parameters include dihedral angles between aromatic rings (e.g., 35.28° between benzamide and benzene rings) and hydrogen-bonding networks (e.g., N–H···N interactions) .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed using broth microdilution. Zone-of-inhibition tests on agar plates provide complementary data. Results are compared to structurally similar thiazole derivatives to assess structure-activity relationships .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with acetylcholinesterase?
- Methodology : Molecular docking (e.g., AutoDock Vina) models binding poses using the crystal structure of acetylcholinesterase (PDB ID: 4EY7). Key interactions include π-π stacking between the thiazole ring and Trp86, and hydrogen bonding between the ethoxy group and Glu199. Binding affinity (ΔG) is validated via surface plasmon resonance (SPR) .
Q. How should discrepancies in reported biological activities be resolved?
- Methodology : Cross-validate purity (HPLC >98%), test under standardized conditions (e.g., pH 7.4, 37°C), and compare with analogs (e.g., 2-methoxy or 2-chloro substitutions). Use meta-analysis to identify confounding factors, such as solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies mitigate side reactions during functionalization of the thiazole ring?
- Methodology : Protect the amide group with tert-butoxycarbonyl (Boc) before electrophilic substitution. Optimize reaction pH (neutral to slightly acidic) and use low temperatures (0–5°C) to reduce oxidation. Monitor by LC-MS to detect intermediates .
Q. How do intermolecular forces in the crystal lattice affect solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
